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Compound of Interest

Compound Name:
3-Chloro-2-fluoro-6-

(trifluoromethyl)aniline

Cat. No.: B1398621 Get Quote

An In-depth Technical Guide to the Molecular Structure and Analysis of 3-Chloro-2-fluoro-6-
(trifluoromethyl)aniline

Executive Summary
3-Chloro-2-fluoro-6-(trifluoromethyl)aniline, identified by CAS Number 1092461-38-5, is a

highly functionalized aromatic amine of significant interest to the pharmaceutical and

agrochemical industries.[1] Its unique substitution pattern, featuring a trifluoromethyl group, a

chlorine atom, and a fluorine atom on the aniline core, imparts a distinct combination of

lipophilicity, metabolic stability, and electronic properties. These characteristics make it a

valuable building block in the design of complex bioactive molecules.[2][3] This guide provides

a comprehensive analysis of its molecular structure, physicochemical properties, and the

spectroscopic techniques essential for its characterization. It is intended for researchers,

synthetic chemists, and drug development professionals who require a deep understanding of

this compound's structural and analytical profile.

Introduction: The Strategic Importance of
Fluorination in Molecular Design
The deliberate incorporation of fluorine and fluorinated groups is a cornerstone of modern

medicinal chemistry.[2] The trifluoromethyl (-CF₃) group, in particular, is a powerful tool for

modulating a molecule's pharmacokinetic and pharmacodynamic properties.[4] It is known to
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enhance metabolic stability by blocking potential sites of oxidation, increase lipophilicity to

improve membrane permeability, and alter electronic properties that can strengthen binding

interactions with biological targets.[2][3]

In 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline, the -CF₃ group at position 6, combined with

the ortho-fluoro and meta-chloro substituents, creates a unique electronic and steric

environment around the aniline core. This guide will deconstruct the molecule's structure

through a detailed examination of its spectroscopic signatures, providing the foundational

knowledge required for its use in synthesis and quality control.

Molecular Identity and Physicochemical Properties
The fundamental properties of 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline are summarized

below. These data are critical for its handling, reaction setup, and analytical characterization.

Property Value Source

IUPAC Name
3-Chloro-2-fluoro-6-

(trifluoromethyl)aniline
-

CAS Number 1092461-38-5 [1][5]

Molecular Formula C₇H₄ClF₄N [1]

Molecular Weight 213.56 g/mol [1]

Appearance
Typically a liquid or low-melting

solid
-

Purity Often supplied at ≥95% [5]

Molecular Structure Diagram
The 2D structure of the molecule is presented below, illustrating the relative positions of the

functional groups on the benzene ring.

Caption: 2D structure of 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline.

Synthesis and Reactivity Insights
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Trifluoromethylated anilines are crucial intermediates for a wide range of active compounds.[6]

While specific, published synthetic routes for 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline are

proprietary, a general and logical pathway involves the reduction of a corresponding

nitrobenzene precursor. This approach is a standard transformation in organic synthesis.[7]

Proposed Synthetic Workflow
The synthesis would logically proceed from a substituted nitrobenzene, which itself can be built

up through sequential nitration and halogenation steps. The final reduction of the nitro group to

an amine is a key transformation.

Substituted Benzotrifluoride Nitration
(e.g., HNO₃/H₂SO₄)

Halogenation(s)
(e.g., Cl₂, F-source)

2-Chloro-3-fluoro-5-nitrobenzotrifluoride
(Precursor)

Nitro Group Reduction
(e.g., H₂, Pd/C or Fe/HCl) 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline

Click to download full resolution via product page

Caption: A plausible synthetic workflow for the target aniline derivative.

Expert Insight: The choice of reducing agent is critical. Catalytic hydrogenation (e.g., H₂ over

Palladium on Carbon) is a clean and efficient method, while metal/acid combinations like iron in

acetic or hydrochloric acid are robust, cost-effective alternatives suitable for large-scale

production. The specific conditions must be optimized to avoid dehalogenation.

Spectroscopic Elucidation of Molecular Structure
A definitive structural confirmation relies on a combination of spectroscopic methods. The

following sections detail the expected spectral data based on established principles and

analysis of analogous compounds.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity and environment of

atoms in the molecule. For this compound, ¹H, ¹⁹F, and ¹³C NMR are all highly informative.

¹H NMR (Proton NMR): The spectrum is expected to show two distinct signals in the

aromatic region corresponding to the protons at the C4 and C5 positions. The amine (-NH₂)

protons will appear as a broad singlet, the chemical shift of which is highly dependent on
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solvent and concentration. The aromatic protons will be split into doublets due to coupling

with each other.

¹⁹F NMR (Fluorine NMR): This is a critical technique for this molecule. Two signals are

expected: one for the single fluorine atom attached to the ring and another for the three

equivalent fluorine atoms of the -CF₃ group. The chemical shifts will be distinct, and there

may be observable through-space or through-bond coupling between the C2-F and the C6-

CF₃ group.[10][11]

¹³C NMR (Carbon NMR): The spectrum will show seven distinct carbon signals. The carbons

directly attached to fluorine (C2, C6, and the CF₃ carbon) will exhibit large one-bond C-F

coupling constants. The signals will be influenced by the strong electron-withdrawing effects

of the halogen substituents.

Table 2: Predicted NMR Data

Nucleus
Predicted Chemical Shift
(δ, ppm)

Predicted Multiplicity /
Coupling

¹H (Aromatic) ~6.8 - 7.5 Doublets (d)

¹H (Amine) ~3.5 - 5.0 (variable) Broad Singlet (br s)

¹⁹F (C2-F) ~ -120 to -140 Singlet or complex multiplet

¹⁹F (C6-CF₃) ~ -60 to -65 Singlet or complex multiplet

¹³C (Aromatic) ~110 - 150
Quartets (q) and Doublets (d)

due to C-F coupling

| ¹³C (CF₃) | ~120 - 125 | Quartet (q) due to ¹JCF |

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's

composition from its fragmentation pattern.

Molecular Ion (M⁺): The key diagnostic feature will be the molecular ion peak pattern. Due to

the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the spectrum will show two
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peaks: one at m/z 213 (for the C₇H₄³⁵ClF₄N⁺ ion) and a second, less intense peak at m/z

215 (for the C₇H₄³⁷ClF₄N⁺ ion). The intensity ratio of these peaks will be approximately 3:1,

which is a definitive indicator of a single chlorine atom.[9]

Fragmentation Pathway: Under electron ionization (EI), the molecular ion is expected to

fragment through logical pathways, including the loss of radicals or neutral molecules.

[M]⁺˙
m/z 213/215

[M-Cl]⁺
m/z 178

- •Cl

[M-HF]⁺˙
m/z 193/195

- HF

[M-CF₃]⁺
m/z 144/146

- •CF₃

Fluorinated Aryl Cation

- HCN

Click to download full resolution via product page

Caption: Plausible EI-MS fragmentation pathway for the target molecule.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their

characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3350 - 3500
N-H Stretch (asymmetric &
symmetric)

Primary Amine (-NH₂)

1600 - 1630 N-H Scissoring (bending) Primary Amine (-NH₂)

1450 - 1600 C=C Aromatic Ring Stretch Benzene Ring

1100 - 1350 C-F Stretch (strong) -CF₃ and Ar-F

1000 - 1100 C-N Stretch Aryl Amine

| 700 - 800 | C-Cl Stretch | Aryl Chloride |

Experimental Protocols
To ensure high-quality, reproducible data, standardized analytical protocols must be followed.

Protocol: NMR Spectrum Acquisition
Sample Preparation: Accurately weigh approximately 5-10 mg of 3-Chloro-2-fluoro-6-
(trifluoromethyl)aniline and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-

d, CDCl₃) in a standard 5 mm NMR tube.

Rationale: CDCl₃ is a common choice for its ability to dissolve a wide range of organic

compounds and its single deuterium lock signal.

Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve

optimal signal resolution.

Tuning and Locking: Tune the appropriate probes (¹H, ¹⁹F, ¹³C) and lock the field frequency to

the deuterium signal of the solvent.

Shimming: Perform automated or manual shimming of the magnetic field to maximize

homogeneity, ensuring sharp, symmetrical peaks.

Acquisition: Acquire the spectra using standard pulse programs. For ¹³C NMR, a longer

acquisition time with a greater number of scans will be necessary due to the low natural
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abundance of the ¹³C isotope.

Protocol: Mass Spectrum Acquisition (EI-MS)
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or

dichloromethane) into the mass spectrometer, typically via a direct insertion probe or a Gas

Chromatography (GC-MS) inlet.

Rationale: GC-MS is ideal as it separates the analyte from potential impurities before it

enters the ion source, providing a clean mass spectrum.

Ionization: Utilize a standard electron ionization (EI) source with an electron energy of 70 eV.

Rationale: 70 eV is the standard energy for EI because it provides reproducible

fragmentation patterns that are comparable to library spectra.

Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and all

significant fragment ions.

Data Interpretation: Analyze the resulting spectrum for the characteristic [M]⁺ and [M+2]⁺

isotope pattern for chlorine and identify major fragment ions to confirm the structure.

Safety, Handling, and Storage
As with many halogenated aromatic amines, 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline
should be handled with care.

Handling: Use only in a well-ventilated area or a chemical fume hood. Wear appropriate

personal protective equipment (PPE), including safety goggles, chemical-resistant gloves,

and a lab coat.[12][13][14] Avoid contact with skin, eyes, and clothing.[12]

Storage: Store in a tightly closed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.[14][15]

Hazards: While specific toxicity data for this compound is limited, analogous compounds are

often harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye

irritation.[12][16][17]
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Conclusion
3-Chloro-2-fluoro-6-(trifluoromethyl)aniline is a structurally complex and synthetically

valuable molecule. Its molecular architecture, confirmed through a multi-technique

spectroscopic approach, is defined by the interplay of its three distinct halogen-containing

substituents. A thorough understanding of its NMR, MS, and IR data is not merely an academic

exercise; it is a prerequisite for its effective use in the rigorous and regulated environment of

drug discovery and development. The data and protocols presented in this guide provide the

necessary framework for researchers to confidently identify, characterize, and deploy this

important chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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